molecular formula C13H13ClN2O2S B1519073 3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide CAS No. 1040348-15-9

3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide

Cat. No. B1519073
CAS RN: 1040348-15-9
M. Wt: 296.77 g/mol
InChI Key: PTVOVKXSMJYJNP-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-(4-methylphenyl)-benzenesulfonamide, or 4-Methyl-N-chloro-benzenesulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly water-soluble compound that is used as a source of nitrogen, sulfur, and chlorine in various experiments. This compound is used in various biochemical and physiological studies, and has been found to be a useful tool in the study of enzyme kinetics, metabolic pathways, and protein-ligand interactions.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of new compounds incorporating the benzenesulfonamide moiety, demonstrating various applications in photodynamic therapy, antimicrobial activity, and as inhibitors of specific enzymes. For instance, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showing potential for photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020). Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives, characterizing them through spectroscopic techniques and evaluating their antimicrobial activity, further highlighting the versatility of these compounds in pharmaceutical research (Demircioğlu et al., 2018).

Photophysical and Photochemical Properties

The photophysical and photochemical properties of benzenesulfonamide derivatives have been explored, particularly in the context of their potential use as photosensitizers in photodynamic therapy. The synthesized compounds exhibit properties that are crucial for Type II photodynamic therapy mechanisms, such as appropriate photodegradation quantum yield and high singlet oxygen quantum yield, indicating their potential effectiveness in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Biological Activities and Potential Therapeutic Applications

The biological activities of benzenesulfonamide derivatives have been extensively studied, showing promise in various therapeutic areas. For example, Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, which were screened for their enzyme inhibition potential against AChE and BChE enzymes, revealing significant inhibitory activity and suggesting potential applications in treating neurodegenerative diseases (Kausar et al., 2019). Additionally, Lolak et al. (2019) developed novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents, demonstrating the compound's efficacy and selectivity (Lolak, Akocak, Bua, & Supuran, 2019).

properties

IUPAC Name

3-amino-4-chloro-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-9-2-4-10(5-3-9)16-19(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVOVKXSMJYJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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